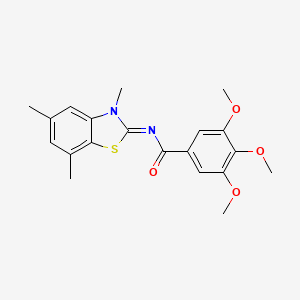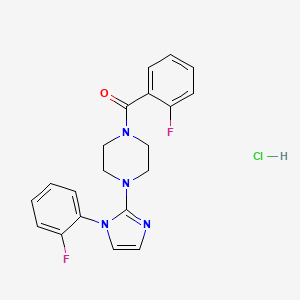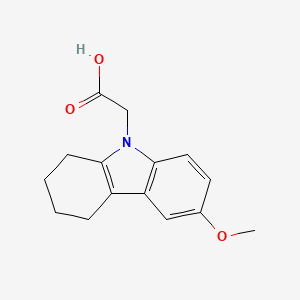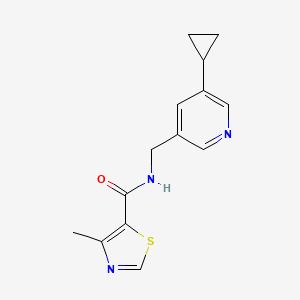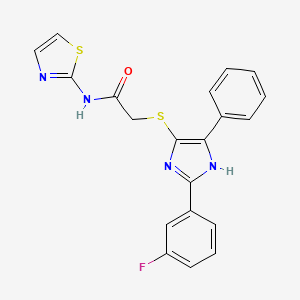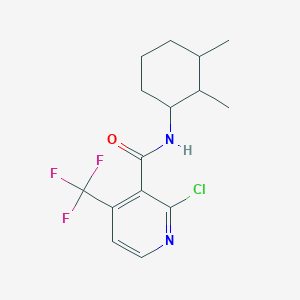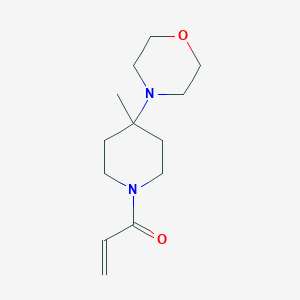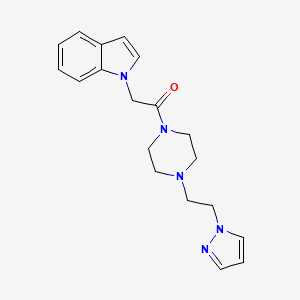![molecular formula C11H9Cl2N3OS B2539439 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 391863-69-7](/img/structure/B2539439.png)
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Corrosion Inhibition
- Compounds related to 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide have been investigated for their corrosion inhibition performances on iron and mild steel. Quantum chemical parameters and molecular dynamics simulations have shown that these compounds exhibit good inhibition properties, which correlate well with experimental results. This highlights their potential in protecting metals against corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016); (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Herbicidal Activity
- Research into the herbicidal activity of thiadiazole derivatives, including compounds similar to 2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide, has demonstrated effectiveness against various weeds. These studies suggest that the introduction of certain functional groups can significantly enhance herbicidal performance, offering a promising approach for weed management (Liu et al., 2008); (Duan, Zhao, & Zhang, 2010).
Antimicrobial and Anticancer Activities
- Novel thiazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, as well as cytotoxic activity against cancer cell lines. These findings underscore the potential of thiadiazole and thiadiazol-2-yl propanamide derivatives in developing new antimicrobial and anticancer therapies (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Antiviral Properties
- Studies on the synthesis of thiadiazole sulfonamides have revealed that some derivatives possess anti-tobacco mosaic virus activity, indicating their potential as antiviral agents. This research opens new avenues for the development of antiviral drugs based on thiadiazole chemistry (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Molecular Modeling and Drug Design
- Molecular modeling and synthesis of thiadiazoles as anti-inflammatory and analgesic agents have been explored, highlighting the utility of these compounds in designing drugs targeting specific biological pathways. Such studies provide valuable insights into the structure-activity relationships and mechanism of action of thiadiazole derivatives (Shkair, Shakya, Raghavendra, & Naik, 2016).
properties
IUPAC Name |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6(12)9(17)14-11-16-15-10(18-11)7-4-2-3-5-8(7)13/h2-6H,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYRWFPLEJYYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

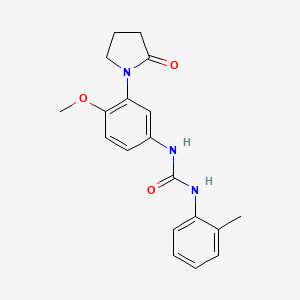
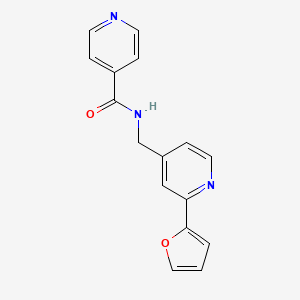
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2539361.png)

